Azaserine

描述

This compound appears as pale yellow to green crystals. Used as an antifungal agent.

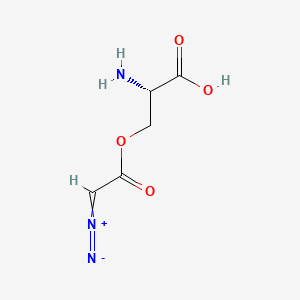

This compound is a carboxylic ester resulting from the formal condensation of the carboxy group of diazoacetic acid with the alcoholic hydroxy group of L-serine. An antibiotic produced by a Streptomyces species. It has a role as an antimicrobial agent, an antineoplastic agent, an antifungal agent, an antimetabolite, an immunosuppressive agent, a metabolite and a glutamine antagonist. It is a diazo compound, a carboxylic ester, a L-serine derivative and a non-proteinogenic L-alpha-amino acid.

This compound has been reported in Streptomyces with data available.

This compound is a naturally occurring serine derivative diazo compound with antineoplastic properties, this compound functions as a purine antagonist and glutamine analogue (glutamine amidotransferase inhibitor) that competitively inhibits pathways in which glutamine is metabolized. An antibiotic and antitumor agent, this compound is used in clinical studies as a potential antineoplastic agent. (NCI04)

Antibiotic substance produced by various Streptomyces species. It is an inhibitor of enzymatic activities that involve glutamine and is used as an antineoplastic and immunosuppressive agent.

属性

IUPAC Name |

(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGOOYMKKIOOX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Record name | AZASERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020118 | |

| Record name | Azaserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azaserine appears as pale yellow to green crystals. Used as an antifungal agent., Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline] | |

| Record name | AZASERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azaserine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE | |

| Record name | AZASERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.53X10-10 mmHg at 25 °C. | |

| Record name | AZASERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL. | |

CAS No. |

115-02-6 | |

| Record name | AZASERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azaserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaserine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87299V3Q9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZASERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

About 157 deg | |

| Record name | AZASERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Azaserine as a Glutamine Antagonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine, an antibiotic and antitumor agent, functions as a potent glutamine antagonist.[1][2] Its structural similarity to glutamine allows it to competitively inhibit a range of glutamine-dependent enzymes, leading to the disruption of critical metabolic pathways essential for cell proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with key enzymatic targets, the resulting impact on cellular metabolism, and the experimental methodologies used to elucidate these processes.

Introduction: The Role of Glutamine and the Action of this compound

Glutamine is a crucial amino acid in cellular metabolism, serving as a primary nitrogen donor for the biosynthesis of nucleotides, amino acids, and other essential biomolecules.[3] Cancer cells, in particular, often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction." this compound, a naturally occurring serine derivative, leverages this dependency by acting as a glutamine analogue.[1][4] Its chemical structure allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inhibition and subsequent cytotoxic effects.

Molecular Mechanism of Action: Covalent Inhibition of Glutamine-Utilizing Enzymes

The primary mechanism of this compound involves its function as a competitive inhibitor of glutamine amidotransferases.[2][4] These enzymes catalyze the transfer of the amide group from glutamine to an acceptor molecule, a critical step in many biosynthetic pathways. This compound's diazo group is highly reactive and forms a covalent bond with a nucleophilic cysteine residue within the active site of these enzymes, leading to their irreversible inactivation.[5]

Key Enzymatic Targets of this compound:

-

Phosphoribosylformylglycinamidine Synthetase (FGAR-AT): A key enzyme in the de novo purine biosynthesis pathway. Inhibition of FGAR-AT by this compound blocks the formation of purines, essential for DNA and RNA synthesis.[5]

-

Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT): The rate-limiting enzyme in the hexosamine biosynthetic pathway, which is crucial for the synthesis of glycoproteins and other macromolecules.[6]

-

Gamma-Glutamyltransferase (GGT): An enzyme involved in glutathione metabolism and amino acid transport.[4][6]

-

CTP Synthetase: Involved in pyrimidine biosynthesis.

-

Glutamine Synthetase: Recent studies suggest that this compound can also lead to a reduction in the expression of glutamine synthetase itself.[3]

The inhibition of these enzymes leads to a cascade of metabolic disruptions, ultimately resulting in cell cycle arrest and apoptosis.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific values can vary depending on the enzyme, cell type, and experimental conditions, the following table summarizes available data.

| Enzyme Target | Organism/Cell Line | Inhibitor Concentration/Parameter | Value | Reference |

| Glutamine-dependent amidotransferases | General | Inhibitory Concentration | 25 µM | [7][8] |

| Phosphoribosylformylglycinamidine Synthetase | General | Inhibitory Concentration | 25 µM | [7] |

| Glucosamine-6-phosphate isomerase | General | Inhibitory Concentration | 25 µM | [7] |

| Gamma-Glutamyltransferase (GGT) | E. coli | Docking Binding Energy | -2.0 kcal/mol | [6] |

| Glutamine Fructose Amidotransferase (GFAT) | H. sapiens | Docking Binding Energy | 1.03 kcal/mol | [6] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay for Glutamine Amidotransferase Inhibition

This protocol is designed to determine the kinetic parameters of this compound's inhibition of a glutamine amidotransferase.

-

Materials:

-

Purified glutamine amidotransferase

-

L-glutamine (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

-

Coupled enzyme system for product detection (e.g., glutamate dehydrogenase to measure glutamate production)

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a range of L-glutamine concentrations.

-

In a 96-well plate, add the assay buffer, the coupled enzyme system, and varying concentrations of this compound.

-

Initiate the reaction by adding the purified glutamine amidotransferase to each well.

-

Immediately after, add the different concentrations of L-glutamine to the respective wells.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH consumption in the glutamate dehydrogenase-coupled assay).

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or irreversible) to determine the Ki or IC50 value.

-

Cell-Based Assay for Inhibition of Purine Biosynthesis

This protocol assesses the effect of this compound on the de novo purine synthesis pathway in cultured cells.

-

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-glycine (radiolabeled precursor for purine synthesis)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours).

-

Add [¹⁴C]-glycine to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized purines.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the macromolecules (including nucleic acids) by adding cold 10% TCA.

-

Wash the precipitate with cold TCA to remove unincorporated [¹⁴C]-glycine.

-

Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH).

-

Measure the radioactivity of the solubilized fraction using a scintillation counter.

-

A decrease in radioactivity in this compound-treated cells compared to untreated controls indicates inhibition of de novo purine synthesis.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic related to this compound's mechanism of action.

Figure 1: Mechanism of this compound as a glutamine antagonist.

Figure 2: Inhibition of de novo purine biosynthesis by this compound.

Figure 3: Workflow for assessing purine synthesis inhibition.

Conclusion

This compound's potent activity as a glutamine antagonist stems from its ability to irreversibly inhibit key enzymes in vital biosynthetic pathways. Its mechanism of action, centered on the covalent modification of a critical cysteine residue in the active site of glutamine-dependent enzymes, provides a clear rationale for its antitumor effects. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for targeting glutamine metabolism in cancer and other diseases.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchpublish.com [researchpublish.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Antibiotic | TargetMol [targetmol.com]

Azaserine as an Inhibitor of Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of azaserine's role as a potent inhibitor of de novo purine biosynthesis. This compound, a naturally occurring glutamine analog, exerts its primary mechanism of action through the irreversible inhibition of glutamine amidotransferases, critical enzymes in the purine synthesis pathway. This document details the molecular mechanism of this compound, presents available quantitative data on its effects, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it a key target for chemotherapeutic intervention. This compound (O-diazoacetyl-L-serine) is an antibiotic and antineoplastic agent that functions as a purine antagonist by mimicking the amino acid glutamine.[1][2] Its structural similarity to glutamine allows it to competitively bind to the glutamine-binding sites of several enzymes, leading to the disruption of nucleotide biosynthesis.[2][3]

Mechanism of Action

This compound's primary mode of action is the irreversible inhibition of glutamine amidotransferases.[3][4] This is achieved through the covalent modification of a critical cysteine residue within the glutamine-binding domain of these enzymes.[1][5] The diazoacetyl group of this compound is highly reactive and forms a covalent bond with the sulfhydryl group of the cysteine, leading to the inactivation of the enzyme.

The two primary targets of this compound in the de novo purine biosynthesis pathway are:

-

Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): This enzyme catalyzes the first committed step of purine synthesis, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, utilizing the amide group from glutamine.

-

Formylglycinamide Ribonucleotide Amidotransferase (FGAM Synthetase): This enzyme catalyzes the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), another glutamine-dependent step in the pathway.[1][5]

Inhibition of these enzymes leads to a blockage of the purine synthesis pathway, resulting in the accumulation of upstream intermediates, most notably FGAR, and the depletion of downstream purine nucleotides.[6]

Data Presentation

Table 1: Effects of Purine Synthesis Inhibitors on Cellular Metabolites

| Compound | Cell Line | Treatment Concentration & Duration | Fold Change in 5-phosphoribosyl-1-pyrophosphate (PRPP) | Reference |

| Methotrexate (MTX) | L1210 leukemia | 0.1 µM for 3 hours | 3.4-fold increase | [6] |

| 6-methyl-mercaptopurine riboside | L1210 leukemia | 25 µM for 3 hours | 6.3-fold increase | [6] |

Note: This table provides context on the accumulation of an early precursor in the purine synthesis pathway upon inhibition. This compound is known to cause the accumulation of the downstream intermediate FGAR.[6]

Table 2: Relative Abundance of Purine Nucleotides in HeLa Cells under Normal and Purine-Depleted Conditions

| Nucleotide | Purine-Rich Medium (nmol/million cells) | Purine-Depleted Medium (nmol/million cells) |

| ATP | 2.33 | 2.74 |

| ADP | Not specified | Not specified |

| AMP | Not specified | Not specified |

| GTP | Not specified | Not specified |

| GDP | Not specified | Not specified |

| GMP | Not specified | Not specified |

| IMP | Lower abundance | 2.8-fold higher |

This data from a study on purinosome formation demonstrates the cellular response to purine limitation, which involves an increase in the de novo synthesis intermediate IMP. While not a direct measure of this compound's effect, it reflects the pathway's regulation.[7]

Experimental Protocols

In Vitro Assay for FGAM Synthetase Inhibition by this compound

This protocol is adapted from established methods for assaying FGAM synthetase activity.

Objective: To determine the inhibitory kinetics of this compound on purified FGAM synthetase.

Materials:

-

Purified FGAM synthetase

-

Formylglycinamide ribonucleotide (FGAR) substrate

-

L-glutamine

-

ATP

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2

-

This compound stock solution (in assay buffer)

-

Coupling enzyme: For example, IMP cyclohydrolase/transformylase (ATIC) and a suitable dehydrogenase for a spectrophotometric assay, or reagents for a colorimetric assay to detect product formation.

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified FGAM synthetase to the desired concentration in cold assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound from the stock solution in assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing assay buffer, ATP, and L-glutamine.

-

Pre-incubation with Inhibitor: Add the different concentrations of this compound to the respective wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for covalent modification.

-

Initiation of Reaction: Initiate the reaction by adding the substrate FGAR to all wells.

-

Kinetic Measurement: Immediately place the microplate in the plate reader and measure the rate of product formation over time by monitoring the change in absorbance or fluorescence, depending on the coupling system used.

-

Data Analysis: Plot the initial reaction velocities against the this compound concentration. Determine the IC50 value from the dose-response curve. For determination of Ki and inactivation kinetics, more complex experimental designs and data analysis are required.

Cellular Assay: Quantification of FGAR Accumulation and Purine Nucleotide Depletion by HPLC

This protocol outlines the steps to quantify the effects of this compound on purine metabolism in cultured cells.

Objective: To measure the intracellular concentration of the purine precursor FGAR and the levels of ATP and GTP in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

Cultured cells (e.g., HeLa, Jurkat)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium carbonate (K2CO3), 2 M, for neutralization

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector

-

Standards for FGAR, ATP, and GTP

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 24 hours). Include an untreated control group.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

-

-

Sample Neutralization:

-

Carefully transfer the supernatant (acidic extract) to a new tube.

-

Neutralize the extract by adding 2 M K2CO3 dropwise until the pH is near neutral (monitor with pH paper). The formation of a KClO4 precipitate will be observed.

-

Centrifuge to remove the KClO4 precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized supernatant through a 0.22 µm syringe filter.

-

Inject a defined volume of the filtered extract onto the HPLC system.

-

Separate the metabolites using a suitable gradient of mobile phases (e.g., a buffer/methanol gradient on a C18 column).

-

Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).

-

-

Quantification:

-

Identify the peaks corresponding to FGAR, ATP, and GTP by comparing their retention times with those of the injected standards.

-

Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Normalize the results to the cell number or total protein content of the original sample.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of de novo purine biosynthesis by this compound.

Caption: Workflow for analyzing this compound's effect on cellular purine metabolites.

Conclusion

This compound serves as a powerful tool for studying and targeting de novo purine biosynthesis. Its well-characterized mechanism as a glutamine antagonist and an irreversible inhibitor of key amidotransferases makes it a valuable compound in both research and clinical contexts. The experimental protocols provided herein offer a framework for the quantitative assessment of its effects on cellular metabolism. Further research to elucidate the precise kinetic parameters of its inhibition and to explore its synergistic potential with other chemotherapeutic agents is warranted.

References

- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchpublish.com [researchpublish.com]

- 4. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discofinechem.com [discofinechem.com]

- 6. Antifolates induce inhibition of amido phosphoribosyltransferase in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Azaserine: A Historical and Technical Review of a Promising Antibiotic Lost to Toxicity

Published: November 10, 2025

Abstract: Discovered in 1954 during the "Golden Age" of antibiotic research, azaserine (O-diazoacetyl-L-serine) initially presented as a promising agent with a broad spectrum of antimicrobial activity. Isolated from Streptomyces fragilis, its unique mode of action as a glutamine antagonist set it apart from other antibiotics of the era. However, the very mechanism that made it an effective antimicrobial—the disruption of purine biosynthesis—also conferred significant cytotoxicity and a narrow therapeutic index. This toxicity, coupled with the concurrent discovery of safer and more potent antibiotics, led to the rapid abandonment of this compound as a clinical antibiotic. Instead, its development pivoted towards its use as an antineoplastic agent and a valuable biochemical tool for studying metabolic pathways. This whitepaper provides an in-depth technical review of the historical use of this compound as an antibiotic, detailing its mechanism of action, the experimental protocols used in its initial evaluation, and the critical factors that precluded its widespread use.

Discovery and Historical Context

This compound was first isolated from the fermentation broth of a Streptomyces fragilis strain and its discovery was reported in 1954 by a team at Parke, Davis and Company.[1] This discovery occurred at the zenith of the "Golden Age of Antibiotics" (roughly 1940-1962), a period of intense research that yielded most of the major antibiotic classes still in use today.[2] this compound's emergence into a competitive landscape of newly discovered drugs like tetracyclines and macrolides meant it was subject to rigorous comparison in terms of efficacy and safety. While early reports highlighted its antimicrobial properties, its potent cytotoxicity quickly drew the attention of cancer researchers, shifting its primary development trajectory away from infectious diseases.[3]

Mechanism of Action: Purine Synthesis Inhibition

This compound's primary antimicrobial and cytotoxic activity stems from its function as a structural analog of glutamine.[4] It acts as a potent, irreversible inhibitor of glutamine amidotransferases, enzymes crucial for the transfer of ammonia from glutamine to a substrate.[5]

Specifically, this compound targets and blocks the enzyme formylglycinamide ribonucleotide amidotransferase . This enzyme catalyzes a key step in the de novo purine biosynthesis pathway: the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), utilizing glutamine as the nitrogen donor. This compound covalently binds to a cysteine residue in the glutamine-binding site of the enzyme, permanently inactivating it.[3] The resulting depletion of the purine nucleotide pool halts DNA and RNA synthesis, leading to cell death in rapidly proliferating organisms, including bacteria and neoplastic cells.[3]

In Vitro Antibacterial Spectrum

Data Presentation

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against specific bacterial strains. The scarcity of comprehensive data reflects the rapid shift in research focus from its antibiotic to its antineoplastic properties.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | UTH 4 | 12.11 | [3] |

| Escherichia coli | UTH 7036 | 51.9 | [3] |

| Escherichia coli | UTH 7048 | 69.2 | [3] |

| Escherichia coli | UTH 7049 | 69.2 | [3] |

Experimental Protocols

The antimicrobial activity of this compound was historically assessed using standard microbiological techniques of the era, primarily agar diffusion and broth dilution methods.[7]

Agar Disc-Diffusion Method

This method provided a qualitative or semi-quantitative assessment of antibiotic activity.

-

Medium Preparation: A suitable nutrient medium, such as M-9 agar, was prepared, sterilized, and cooled to approximately 45°C.[7]

-

Inoculation: The cooled agar was seeded with a standardized suspension of the test microorganism.

-

Plating: The inoculated agar was poured into petri dishes and allowed to solidify.

-

Disc Application: Sterile filter paper discs (e.g., 12.7 mm diameter) were impregnated with a known concentration of this compound (e.g., 5.0 µg per disc) and placed onto the surface of the solidified agar.[7]

-

Incubation: Plates were incubated under optimal conditions for the test organism (e.g., 37°C for 16-18 hours for E. coli).[7]

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) was measured in millimeters. A larger zone diameter indicated greater sensitivity of the organism to the antibiotic.

Broth Tube Dilution Method

This method was used to determine the Minimum Inhibitory Concentration (MIC) quantitatively.

-

Preparation of Antibiotic Dilutions: A series of tubes containing sterile nutrient broth were prepared. This compound was added to the tubes in serially decreasing concentrations (e.g., two-fold dilutions).

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacteria. A control tube containing no antibiotic was also inoculated to ensure bacterial viability.

-

Incubation: All tubes were incubated under appropriate conditions.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth (i.e., the first clear tube in the dilution series).[7] Results were often plotted as a dose-effect curve to determine the concentration required for 50% inhibition of growth.[7]

The Pivot from Antibiotic to Antineoplastic Agent

The clinical development of this compound as an antibiotic was halted early in its history. The decision was primarily driven by two interrelated factors: its mechanism-based toxicity and the competitive therapeutic landscape of the 1950s.

-

Toxicity Profile: Because this compound targets a fundamental metabolic pathway common to both prokaryotic and eukaryotic cells, it exhibits significant toxicity to mammalian cells, particularly those that are rapidly dividing, such as cells in the gastrointestinal tract and bone marrow. It was also found to have a narrow margin between effective and toxic doses and was associated with fetal toxicity.[3] Its classification as a potential carcinogen further limited its suitability for treating common infections.[3]

-

Competitive Landscape: The "Golden Age" produced numerous highly effective and significantly safer antibiotics (e.g., new penicillins, cephalosporins, tetracyclines). These agents offered a much wider therapeutic window and targeted bacterial-specific structures like the cell wall, leading to better selective toxicity.

The very properties that made this compound a poor candidate for an antibiotic made it a compelling candidate for an anticancer drug, where a higher degree of cytotoxicity is acceptable. Its ability to kill rapidly proliferating cells was repurposed for oncology, and it was primarily studied in combination with other antimetabolites for the treatment of leukemia.[3]

Conclusion

This compound represents a fascinating case study in drug development. It is a potent biological molecule whose initial promise as an antibiotic was quickly overshadowed by its inherent toxicity. Its history underscores the critical importance of selective toxicity and the therapeutic index in the development of antimicrobial agents. While it never became a clinical antibiotic, this compound's legacy endures. It provided researchers with a powerful tool to probe the intricacies of purine metabolism and served as an early-generation antimetabolite in the field of oncology, paving the way for more refined chemotherapeutic agents. Its story is a salient reminder that in the quest for effective drugs, the ability to kill a pathogen is only half the battle; the ability to do so without harming the patient is paramount.

References

- 1. Antibiotic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Origin of Antibiotics and Antibiotic Resistance, and Their Impacts on Drug Development: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

Early Studies on the Antineoplastic Activity of Azaserine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the seminal early research on the antineoplastic properties of azaserine. It consolidates quantitative data from foundational preclinical and clinical studies, details the experimental protocols employed, and visually represents the key signaling pathways affected by this glutamine antagonist. The primary focus is on the initial investigations that established this compound's mechanism of action and its potential as a cancer therapeutic, offering a valuable historical and scientific resource for researchers in oncology and drug development.

Introduction

This compound, O-(2-diazoacetyl)-L-serine, is a naturally occurring antibiotic with potent antineoplastic properties.[1] Isolated from a strain of Streptomyces, its structural similarity to glutamine allows it to act as a competitive inhibitor of several key enzymes involved in metabolic pathways essential for cancer cell proliferation.[1] Early investigations in the 1950s were pivotal in elucidating its mechanism of action, primarily as an antagonist of glutamine in the de novo purine biosynthesis pathway. This document revisits these pioneering studies to provide a comprehensive technical overview of the foundational research into this compound's anticancer activity.

Mechanism of Action: Inhibition of Purine Biosynthesis

This compound's primary antineoplastic effect stems from its ability to irreversibly inhibit glutamine-dependent enzymes.[2] It specifically targets glutamine amidotransferases, which are crucial for the synthesis of purine nucleotides, essential components of DNA and RNA.[1] By acting as a glutamine analog, this compound covalently binds to the glutamine-binding site of these enzymes, leading to their inactivation and a subsequent blockade of purine synthesis. This disruption of nucleic acid precursor production disproportionately affects rapidly dividing cancer cells, which have a high demand for these building blocks.

Another key enzyme inhibited by this compound is glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the de novo purine biosynthesis pathway and highlights the inhibitory action of this compound.

Caption: De novo purine biosynthesis pathway and the site of this compound inhibition.

Preclinical Studies: In Vivo Antineoplastic Activity

Early preclinical investigations of this compound focused on its effects in animal models of cancer. These studies were crucial for establishing its tumor-inhibitory potential and providing a rationale for clinical trials.

Quantitative Data from In Vivo Studies

A pivotal study by Moore and LePage in 1957 investigated the in vivo sensitivity of various normal and neoplastic mouse tissues to this compound. The findings from this research provided quantitative evidence of this compound's selective action against tumor cells.

| Animal Model | Tumor Type | This compound Dosage | Outcome Measure | Result | Reference |

| Mouse | Sarcoma 180 | 0.2 mg/kg | Inhibition of glycine incorporation into purines | Significant inhibition in tumor tissue compared to normal tissues | (Moore & LePage, 1957) |

| Mouse | Ehrlich Ascites | 0.2 mg/kg | Inhibition of glycine incorporation into purines | Significant inhibition in tumor cells | (Moore & LePage, 1957) |

Experimental Protocols: In Vivo Antitumor Activity Assessment

The methodologies employed in these early in vivo studies laid the groundwork for future preclinical cancer research.

Animal Model:

-

Species: Swiss mice

-

Tumor Implantation: Subcutaneous implantation of Sarcoma 180 or intraperitoneal injection of Ehrlich ascites tumor cells.

Drug Administration:

-

Route: Intraperitoneal injection.

-

Dosage: A standard dose of 0.2 mg/kg of this compound was used to assess its metabolic effects.

Evaluation of Antitumor Effect:

-

Method: The primary endpoint was the measurement of the incorporation of radiolabeled glycine (glycine-C14) into the purines of nucleic acids in various tissues.

-

Procedure:

-

Mice bearing established tumors were treated with this compound.

-

One hour after this compound administration, glycine-C14 was injected.

-

After a specified time, animals were sacrificed, and various tissues (tumor, liver, spleen, intestine, and kidney) were collected.

-

Nucleic acids were isolated from the tissues, and the radioactivity incorporated into the purine bases (adenine and guanine) was measured using a gas-flow counter.

-

The specific activity (counts per minute per micromole of purine) was calculated to determine the extent of inhibition of purine synthesis.

-

Early Clinical Trials

The promising results from preclinical studies led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Quantitative Data from Early Clinical Trials

A landmark clinical trial published in 1954 by Ellison, Karnofsky, and colleagues provided the first comprehensive data on the clinical effects of this compound in cancer patients.

| Number of Patients | Cancer Types | This compound Dosage | Route of Administration | Therapeutic Responses | Toxicities Observed | Reference |

| 94 | Acute leukemia, Hodgkin's disease, lymphosarcoma, various solid tumors | 2.5 to 10 mg/kg/day for 5-14 days | Oral, Intramuscular, Intravenous | Transient partial remissions in some leukemia patients | Oral and gastrointestinal ulcerations, bone marrow depression | (Ellison et al., 1954) |

Experimental Protocols: Clinical Evaluation

The protocols for these early clinical trials established a framework for the systematic evaluation of new anticancer agents.

Patient Population:

-

Patients with advanced, metastatic, or recurrent neoplastic diseases for whom no standard effective therapy was available.

-

Diagnoses included acute leukemia, chronic leukemias, lymphomas, and a variety of solid tumors.

Drug Administration and Dosage:

-

Formulation: this compound was supplied as a sterile powder and reconstituted for administration.

-

Routes: Administered orally, intramuscularly, or intravenously.

-

Dosage Regimens: Various dosage schedules were explored, with a common regimen being 2.5 to 10 mg/kg per day, administered for courses of 5 to 14 days.

Evaluation of Response and Toxicity:

-

Efficacy: Clinical responses were evaluated based on changes in tumor size (for solid tumors), reduction in blast counts and improvement in peripheral blood counts (for leukemias), and overall clinical improvement.

-

Toxicity: Patients were closely monitored for adverse effects, with particular attention to mucosal toxicity (oral and gastrointestinal), hematological toxicity (bone marrow depression), and effects on liver and kidney function. Regular physical examinations and laboratory tests (complete blood counts, urinalysis, liver and kidney function tests) were performed.

Early In Vitro Methodologies

While modern in vitro techniques like the MTT assay were not available in the 1950s, early researchers employed innovative methods to assess the effects of anticancer agents on cells in culture. These methods primarily focused on observing morphological changes and measuring metabolic activity.

Experimental Workflow for Early In Vitro Studies:

Caption: Generalized workflow for early in vitro anticancer drug screening.

Conclusion

The early studies on this compound were instrumental in shaping the field of cancer chemotherapy. They not only established the antineoplastic potential of this glutamine antagonist but also provided fundamental insights into the metabolic vulnerabilities of cancer cells. The quantitative data from preclinical and clinical investigations, coupled with the development of rigorous experimental protocols, laid a critical foundation for the subsequent discovery and development of a wide range of antimetabolite drugs. This technical whitepaper serves as a detailed repository of this foundational knowledge, offering valuable context for contemporary research in cancer metabolism and therapeutics.

References

Toxicological Profile of Azaserine in Early Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine (O-diazoacetyl-L-serine) is a naturally occurring glutamine antagonist discovered in the 1950s from Streptomyces fragilis.[1][2] Initially investigated for its antineoplastic properties, it gained prominence in toxicology as a potent research chemical for inducing pancreatic cancer in animal models.[1] Early research established that this compound's toxicity stems from its ability to interfere with metabolic pathways dependent on glutamine, primarily inhibiting de novo purine biosynthesis.[1] Its toxicological profile is characterized by significant genotoxicity, potent carcinogenicity targeting the pancreas and other organs, and notable hepatotoxicity. This guide provides a detailed overview of the foundational toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and the mechanistic pathways elucidated by early research.

Introduction

Discovery and Chemical Properties

This compound is a diazo compound and a structural analog of the amino acid glutamine.[1] Produced by Streptomyces bacteria, it presents as pale yellow-to-green crystals.[1] Its unique α-diazoester functional group is central to its biological activity, enabling it to act as an alkylating agent and a competitive inhibitor of glutamine-utilizing enzymes.[1][3]

Early Therapeutic and Research Applications

This compound was initially explored as a chemotherapeutic agent, particularly in combination with purine analogs like 6-mercaptopurine for treating childhood leukemia.[1] However, its clinical use was limited by its toxicity. Its most enduring application has been in experimental oncology as a reliable agent for inducing pancreatic acinar cell carcinomas in rats, providing a crucial model for studying pancreatic carcinogenesis.[4][5]

Mechanism of Action

Glutamine Antagonism and Enzyme Inhibition

This compound's primary mechanism of action is the irreversible inhibition of enzymes that utilize glutamine as an amide donor. The most critical target is formylglycinamide ribotide amidotransferase (FGARAT), a key enzyme in the de novo purine synthesis pathway.[1] this compound forms a covalent bond with a cysteine residue in the enzyme's active site, halting the pathway and thereby inhibiting DNA and RNA synthesis.[1] This antimetabolite activity is the foundation for both its cytotoxic and antineoplastic effects.

Caption: this compound's inhibition of the de novo purine synthesis pathway.

Genotoxicity and Mutagenicity

Early studies quickly identified this compound as a direct-acting mutagen and a genotoxic agent, capable of causing DNA damage without requiring metabolic activation.[4]

Evidence from Bacterial and Mammalian Systems

This compound was shown to be mutagenic in bacterial test systems, a key reason for its selection in carcinogenicity studies.[4] Subsequent research confirmed that it causes DNA damage, including carboxymethylated bases and O(6)-methylguanine.[6] In human cells, the repair of carboxymethylated bases by the nucleotide excision repair (NER) pathway appears to be a critical factor in determining cellular sensitivity to this compound's lethal effects.[6] Cells deficient in NER, such as those from xeroderma pigmentosum patients, are significantly more sensitive to the drug.[6]

Experimental Protocols for Genotoxicity Assessment

DNA Damage Assay (Alkaline Sucrose Gradient/Elution):

-

Objective: To quantify DNA strand breaks induced by this compound.

-

Methodology:

-

Rodents (rats, mice, hamsters, guinea pigs) were administered this compound (e.g., via intraperitoneal injection).[7]

-

At specific time points (e.g., 1 hour post-administration), pancreas and liver tissues were harvested.[7]

-

Nuclei were isolated, layered onto an alkaline sucrose gradient, and centrifuged. Alternatively, DNA was analyzed via alkaline elution.[7][8]

-

The sedimentation profile or elution rate of the DNA was measured to determine the extent of single-strand breaks, with damaged DNA sedimenting/eluting more slowly.

-

Caption: Generalized workflow for assessing this compound-induced DNA damage.

Carcinogenicity

This compound is a well-established carcinogen, with the pancreas being the primary target organ in rodents.[4][5]

Pancreatic Carcinogenesis in Rodent Models

Chronic administration of this compound to rats consistently induces a multi-step progression of lesions in the exocrine pancreas.[4] The process begins with the formation of hyperplastic foci, which develop into nodules of atypical acinar cells (AACN).[4][8] These preneoplastic lesions can then progress to encapsulated adenomas and, ultimately, invasive adenocarcinomas.[4][7] Metastases to lymph nodes, liver, and lungs were also observed in long-term studies.[4][9]

Carcinogenic Effects in Other Organs

While the pancreas is the most sensitive organ, early studies also noted a significant incidence of renal neoplasms in this compound-treated rats.[4]

Quantitative Carcinogenicity Data

The incidence and progression of pancreatic tumors are dose- and time-dependent. The tables below summarize data from key early studies.

Table 1: Summary of this compound Carcinogenicity Studies in Rats

| Reference | Rat Strain | Dosing Regimen | Duration | Key Findings (Pancreas) |

|---|---|---|---|---|

| Longnecker & Curphey, 1975[4] | Wistar/Lewis | i.p. injections, once or twice weekly | 6 months (treatment), 6-18 months (observation) | Hyperplastic nodules, adenomas, and adenocarcinomas (>25% incidence after 1 year). |

| Roebuck et al., 1987[7] | Wistar/Lewis | 15 weekly i.p. injections of 10 mg/kg | 1 year (observation) | 71% adenoma incidence; 35% adenocarcinoma incidence. |

| McGuinness et al., 1987[8] | Lewis | Single i.p. dose of 10, 30, or 60 mg/kg | Not specified | A single dose of 30 mg/kg was most effective for inducing AACN. |

| Lhoste & Longnecker, 1987[10] | Lewis | Single i.p. dose of 30 mg/kg at 2 weeks of age | 4 months (observation) | Induced AACN, the growth of which was stimulated by peptides like bombesin. |

Experimental Protocols for Carcinogenicity Bioassays

Multiple-Dose Protocol (Long-Term Study):

-

Objective: To induce and study the full spectrum of pancreatic lesions, from preneoplastic foci to metastatic carcinoma.

-

Methodology:

-

Carcinogen Administration: this compound was administered via intraperitoneal (i.p.) injection, typically once or twice weekly for a period of months (e.g., 6 months).[4] A common dose was 10 mg/kg body weight.[7]

-

Observation Period: Animals were monitored for up to 18 months.[4]

-

Endpoint Analysis: Rats were autopsied, and the pancreas and other organs were examined histopathologically to identify and classify lesions (AACN, adenomas, carcinomas).[4][7]

Caption: Pathological progression of pancreatic cancer induced by this compound.

Organ-Specific Toxicity

Hepatotoxicity

In addition to its carcinogenic effects, this compound is a known hepatotoxin. Early studies reported that exposure could lead to liver damage. While the specific mechanisms were not fully elucidated in the earliest research, DNA damage in the liver was detected concurrently with pancreatic damage.[7] This suggests a direct genotoxic effect on hepatocytes.

Developmental Toxicity

Teratogenicity

Early investigations into growth-inhibiting agents included this compound and assessed its impact on fetal development. A 1956 study demonstrated that this compound has teratogenic potential in rats.[11]

Experimental Protocol for Teratogenicity Assessment

While detailed protocols from the earliest studies are sparse, a general methodology for teratology studies in rats was established and would have been similar to the following:

-

Objective: To assess the potential of a substance to cause developmental malformations.

-

Methodology:

-

Animals: Time-mated pregnant female rats are used.[12]

-

Administration: The test substance (this compound) is administered daily during the critical period of organogenesis.[11][12]

-

Observation: Dams are monitored for signs of maternal toxicity.

-

Endpoint Analysis: Shortly before term, dams are euthanized. The uterus is examined for resorptions, and live fetuses are weighed and examined for external, visceral, and skeletal malformations.[12]

-

Table 2: Summary of this compound Teratogenicity Study

| Reference | Species | Dosing | Gestational Day of Administration | Malformations Observed |

|---|

| Murphy et al., 1956 (as cited)[11] | Rat | Not specified in abstract | During organogenesis | Fetal development affected (details not in abstract). |

Conclusion

The early toxicological research on this compound definitively established it as a potent, direct-acting genotoxic carcinogen. Its unique mechanism as a glutamine antagonist provided a clear biochemical basis for its cellular toxicity. The pioneering studies, particularly in rats, created a robust and widely used animal model of pancreatic cancer that has been instrumental in understanding the multi-step nature of carcinogenesis for decades. While its clinical utility was hampered by its toxic profile, this compound's legacy as a powerful research tool in toxicology and oncology is significant.

References

- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of the this compound Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the this compound Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenocarcinoma of the pancreas in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cytotoxicity of DNA carboxymethylation and methylation by the model carboxymethylating agent this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathologic and biochemical effects of this compound in inbred Wistar/Lewis rats and noninbred CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A single-dose protocol for this compound initiation of pancreatic carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transplantation of this compound-induced carcinomas of pancreas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of bombesin and caerulein on early stages of carcinogenesis induced by this compound in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound and other growth-inhibiting agents on fetal development of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Mimicry of Azaserine to Glutamine: A Technical Guide to a Potent Antimetabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine, a naturally occurring diazo compound, exhibits significant antineoplastic and antibiotic properties owing to its profound structural similarity to the amino acid L-glutamine. This mimicry allows this compound to act as a potent antagonist of glutamine, competitively and irreversibly inhibiting a class of enzymes dependent on this crucial amino acid. This technical guide provides an in-depth analysis of the structural and functional relationship between this compound and glutamine, detailing the molecular mechanisms of enzyme inhibition, the metabolic pathways affected, and the experimental methodologies used to characterize these interactions. Quantitative data on enzyme kinetics are presented to offer a comparative perspective on the binding affinities of this compound and glutamine. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the intricate biochemical pathways and inhibitory mechanisms through comprehensive diagrams.

Introduction: The Basis of Molecular Mimicry

L-glutamine is the most abundant amino acid in human plasma and plays a central role in a myriad of metabolic processes, including nucleotide biosynthesis, the hexosamine biosynthetic pathway, and the maintenance of cellular redox homeostasis.[1] Its amide group serves as a primary nitrogen donor in numerous biosynthetic reactions.

This compound, O-(2-diazoacetyl)-L-serine, is a structural analog of glutamine.[2] The key to its biological activity lies in the diazoacetyl group, which is structurally similar to the amide group of glutamine. This resemblance allows this compound to bind to the glutamine-binding sites of various enzymes. However, unlike the stable amide bond of glutamine, the diazo group of this compound is highly reactive, leading to the irreversible covalent modification of the enzyme's active site, thereby permanently inactivating it.[3]

This guide will explore the intricacies of this molecular mimicry, focusing on the key enzymes targeted by this compound and the downstream consequences of their inhibition.

Comparative Molecular Structures

The structural similarity between L-glutamine and this compound is the foundation of this compound's function as a glutamine antagonist. The overlay of their chemical structures reveals the critical analogous components that facilitate its entry into glutamine metabolic pathways.

Figure 1. Comparative structures of L-glutamine and this compound.

Mechanism of Enzyme Inhibition

This compound functions as a competitive and irreversible inhibitor of glutamine-dependent enzymes. The inhibition mechanism proceeds in two main steps:

-

Competitive Binding: Due to its structural similarity to glutamine, this compound competes with glutamine for binding to the active site of the enzyme.

-

Irreversible Covalent Modification: Once bound, the highly reactive diazoacetyl group of this compound serves as an alkylating agent. A nucleophilic residue in the enzyme's active site, typically a cysteine or serine, attacks the methylene carbon of the diazoacetyl group, displacing the nitrogen gas (N₂). This results in the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation.

Figure 2. Workflow of competitive and irreversible inhibition by this compound.

Key Enzyme Targets and Affected Pathways

This compound's broad-spectrum activity stems from its ability to inhibit a variety of glutamine amidotransferases, which are enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. Key enzyme targets and the metabolic pathways they belong to are detailed below.

Glutamine Fructose-6-Phosphate Amidotransferase (GFAT)

GFAT is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for protein and lipid glycosylation. By inhibiting GFAT, this compound disrupts the HBP, affecting cellular signaling and protein function.[4][5]

Figure 3. Inhibition of the Hexosamine Biosynthetic Pathway by this compound.

Gamma-Glutamyltransferase (GGT)

GGT plays a critical role in glutathione metabolism and cellular antioxidant defense. It catalyzes the transfer of the gamma-glutamyl moiety from glutathione to acceptor molecules. This compound irreversibly inhibits GGT, leading to a disruption in glutathione homeostasis and increased cellular oxidative stress.[6][7]

Amidotransferases in Purine and Pyrimidine Biosynthesis

The de novo synthesis of purine and pyrimidine nucleotides is heavily reliant on glutamine as a nitrogen donor. This compound inhibits several key amidotransferases in these pathways, including:

-

Phosphoribosylformylglycinamidine Synthetase (FGAM synthetase): Involved in purine biosynthesis.[8]

-

CTP Synthetase: Catalyzes the formation of CTP from UTP in pyrimidine biosynthesis.[7]

Inhibition of these enzymes leads to a depletion of nucleotide pools, thereby halting DNA and RNA synthesis and ultimately cell proliferation.[9]

Figure 4. Inhibition of De Novo Purine Biosynthesis by this compound.

Quantitative Data: A Comparative Analysis

The efficacy of this compound as a glutamine antagonist can be quantitatively assessed by comparing its inhibition constants (Kᵢ and IC₅₀) with the Michaelis constants (Kₘ) of glutamine for various target enzymes. A lower Kᵢ or IC₅₀ value for this compound indicates a higher inhibitory potency, while a lower Kₘ for glutamine signifies a higher affinity of the enzyme for its natural substrate.

Table 1: Comparative Kinetic Parameters of this compound and Glutamine

| Enzyme | Organism | This compound Kᵢ / IC₅₀ | Glutamine Kₘ | Reference(s) |

| Glutamine Fructose-6-Phosphate Amidotransferase 1 (GFAT1) | Human | Data not available | 0.84 mM | [10] |

| Gamma-Glutamyltransferase (GGT) | E. coli | Irreversible inhibitor | Data not available | [11] |

| CTP Synthetase | T. thermophilus | Data not available | Data not available | [7] |

| Phosphoribosylformylglycinamidine Synthetase | Gallus gallus | Data not available | Data not available | [12] |

Experimental Protocols

Determination of Enzyme Inhibition Constants (Kᵢ and IC₅₀)

A continuous spectrophotometric assay can be employed to determine the kinetic parameters of this compound inhibition. The following is a generalized protocol that can be adapted for specific glutamine-dependent enzymes.

Objective: To determine the Kᵢ and/or IC₅₀ of this compound for a target glutamine amidotransferase.

Principle: The activity of the enzyme is monitored by measuring the rate of formation of a product that absorbs light at a specific wavelength. The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

Materials:

-

Purified target enzyme

-

L-glutamine (substrate)

-

Co-substrate (e.g., fructose-6-phosphate for GFAT)

-

This compound

-

Assay buffer (specific to the enzyme, e.g., phosphate or Tris buffer at optimal pH)

-

Coupling enzymes and substrates for spectrophotometric detection (if the primary product is not chromogenic)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, L-glutamine, co-substrate, and this compound in the assay buffer.

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the assay buffer, co-substrate, and varying concentrations of this compound.

-

Include a control with no this compound.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

-

Initiation of Reaction: Add L-glutamine to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

To determine the Kᵢ for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive inhibition. For irreversible inhibitors, specialized kinetic models are required to determine kᵢₙₐcₜ/Kᵢ.

-

References

- 1. Phosphoribosylformylglycinamidine Synthase (PFAS) Deficiency: Clinical, Genetic and Metabolic Characterisation of a Novel Defect in Purine de Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A direct continuous spectrophotometric assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high throughput assay for phosphoribosylformylglycinamidine synthase. | Semantic Scholar [semanticscholar.org]

- 6. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of CTP synthetase reveal ATP, UTP, and glutamine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of the synthesis of thymine nucleotides by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and purification of active human internal His(6)-tagged L-glutamine: D-Fructose-6P amidotransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphoribosylformylglycinamidine synthase - Wikipedia [en.wikipedia.org]

- 12. Reactome | 5'-phosphoribosylformylglycinamide (FGAR) + L-glutamine + ATP + H2O => 5'-phosphoribosylformylglycinamidine (FGAM) + L-glutamate + ADP + orthophosphate [reactome.org]

Methodological & Application

Azaserine: A Potent Glutamine Antagonist for In Vitro Cancer Cell Proliferation Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine is a naturally occurring antibiotic and antineoplastic agent that functions as a glutamine antagonist. By structurally mimicking glutamine, it irreversibly inhibits several key enzymes involved in de novo purine and pyrimidine biosynthesis, pathways critical for the proliferation of rapidly dividing cells, including cancer cells. This document provides detailed protocols for utilizing this compound in cell culture experiments to study its cytotoxic and anti-proliferative effects. It includes methodologies for determining cell viability using Resazurin and MTT assays, a summary of reported IC50 values in various cancer cell lines, and a visual representation of the affected metabolic pathways.

Introduction

Glutamine is a crucial amino acid for cancer cell metabolism, serving as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2] Cancer cells often exhibit a high rate of glutamine uptake and metabolism to fuel their rapid growth and proliferation.[3] this compound, an O-diazoacetyl-L-serine, acts as a covalent inhibitor of glutamine-dependent enzymes by binding to the glutamine-binding site.[4] Its primary targets include enzymes in the de novo purine synthesis pathway, such as glutamine-PRPP amidotransferase, and in the pyrimidine synthesis pathway.[1][4][5] This targeted inhibition of nucleotide biosynthesis makes this compound a valuable tool for studying cancer cell metabolism and for evaluating novel therapeutic strategies that target glutamine dependency.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for designing effective dose-response experiments.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified, but showed apoptotic cell death in a time-dependent manner with 5-AZA (a related compound) | 12, 24, 48 hours | [6] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified, but showed apoptotic cell death in a time-dependent manner with 5-AZA (a related compound) | 12, 24, 48 hours | [6] |

| PANC-1 | Pancreatic Cancer | Not specified for this compound, but used as a model for chemosensitivity studies. | Not specified | [7] |

| Various Pancreatic Cancer Cell Lines | Pancreatic Cancer | IC50 values for various compounds are presented, but not specifically for this compound. | Not specified | [8][9] |

| Various Leukemia Cell Lines | Leukemia | IC50 values for other compounds are presented, but not specifically for this compound. | 72 hours | [10][11] |

Note: The available literature provides limited direct IC50 values for this compound across a wide range of cell lines. The provided information is based on related compounds or general chemosensitivity studies in the indicated cancer types. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

Protocol 1: Determination of Cell Viability using Resazurin Assay

This protocol outlines the steps to assess the effect of this compound on cell viability through the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

-

Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filter-sterilized)[12]

-

96-well black, clear-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[12]

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only as a background control. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

-

This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Resazurin Incubation: a. After the treatment period, add 10 µL of the resazurin solution to each well (final volume 110 µL). b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

-

Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]

-

Data Analysis: a. Subtract the average fluorescence of the medium-only wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of Cell Viability using MTT Assay

This protocol describes a colorimetric assay to measure cell metabolic activity based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear tissue culture plates

-

PBS

-

Multichannel pipette

-

Absorbance microplate reader (570 nm)

Procedure:

-

Cell Seeding: a. Follow the same procedure as in Protocol 1, using a clear 96-well plate.

-